Scientific Field: Neurology
Application Summary: Eliprodil was developed as a drug candidate for the treatment of acute ischemic stroke.
Methods of Application: Eliprodil was tested in a Phase III clinical trial for the treatment of acute ischemic stroke in 1996.
Scientific Field: Ophthalmology
Application Summary: Eliprodil has been evaluated for its neuroprotective effects in retinal excitotoxicity and ischemia.
Methods of Application: Eliprodil was administered intraperitoneally before and after the injection of NMDA into the vitreous of rats.
Results: Eliprodil was found to be neuroprotective of retinae subjected to either an excitotoxic or ischemic challenge. It completely prevented the loss of ChAT and the loss of cells in the GCL.
Eliprodil is an NMDA antagonist drug candidate which selectively inhibits the NR2B (GLUN2B) subtype NMDA receptor at submicromolar concentrations . It has been studied for its potential neuroprotective effects after a stroke or other traumatic brain injury . It failed a phase iii clinical trial for the treatment of acute ischemic stroke in 1996 .
In the field of ophthalmology, Eliprodil has been evaluated for its neuroprotective effects in retinal excitotoxicity and ischemia . It was found to be neuroprotective of retinae subjected to either an excitotoxic or ischemic challenge .
Eliprodil, also known by its code name SL-82.0715, is a compound that acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B (GLUN2B) subtype. This selective inhibition occurs at submicromolar concentrations, making it a candidate for neuroprotective therapies, particularly in conditions involving excitotoxicity, such as acute ischemic stroke and traumatic brain injury . The chemical formula of Eliprodil is C20H23ClFNO, and it has a molar mass of 347.86 g/mol .
As mentioned earlier, Eliprodil acts as a non-competitive antagonist at the NR2B subtype of the NMDA receptor []. This means it binds to a site on the receptor other than the glutamate binding site, preventing the neurotransmitter glutamate from activating the receptor and inducing its downstream effects.
NMDA receptors play a crucial role in learning and memory, but their overactivation can lead to excitotoxicity and cell death. By selectively inhibiting the NR2B subtype, Eliprodil aimed to offer neuroprotection in conditions like stroke, where excitotoxicity contributes to brain damage [].
Eliprodil exhibits significant neuroprotective properties by modulating excitatory neurotransmission. Its primary biological activities include:
The synthesis of Eliprodil has been described in various studies. A notable method involves the resolution of racemic Eliprodil into its enantiomers using chiral high-performance liquid chromatography (HPLC) techniques . The synthetic pathway generally includes:
Eliprodil has been explored for several therapeutic applications:
Studies have shown that Eliprodil interacts with various neurotransmitter systems beyond NMDA receptors, including:
Several compounds share similarities with Eliprodil in terms of their mechanism of action or therapeutic potential. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Remacemide | NMDA receptor antagonist | Also affects AMPA receptors |
Memantine | NMDA receptor antagonist | Primarily used for Alzheimer's disease |
Ketamine | NMDA receptor antagonist | Rapid antidepressant effects |
Dextromethorphan | NMDA receptor antagonist | Cough suppressant with neuroprotective properties |
Eliprodil is unique among these compounds due to its selective inhibition of the NR2B subtype of the NMDA receptor, which may provide specific neuroprotective benefits without affecting other receptor subtypes as broadly as some alternatives do .
Irritant;Environmental Hazard